Structural Differentiation: Three-Oxygen vs. Four-Oxygen Substitution in Aporphine Alkaloids
(+)-Laureline is classified among a minority of aporphine alkaloids possessing three oxygen atoms, in contrast to the majority of aporphines which have four [1]. This structural distinction directly impacts physicochemical properties, potential biological targets, and synthetic derivatization pathways. Comparators with four oxygen atoms include boldine and glaucine, while those with two include anonaine and roemerine [1].
| Evidence Dimension | Oxygen Atom Count in Aporphine Skeleton |
|---|---|
| Target Compound Data | 3 oxygen atoms (classified with isothebaine, tuduranine, pukateine, anolobine, artabotrinine) |
| Comparator Or Baseline | Majority of aporphines: 4 oxygen atoms; anonaine and roemerine: 2 oxygen atoms |
| Quantified Difference | 1 fewer oxygen atom than the majority; 1 more oxygen atom than the minority with two oxygens |
| Conditions | Structural classification based on natural product chemistry literature |
Why This Matters
The number and position of oxygen substituents are primary determinants of an aporphine's chemical reactivity and biological target engagement, making this a critical parameter for researchers selecting compounds for SAR studies or specific assay development.
- [1] Chapter 30 The Aporphine Alkaloids, In: The Alkaloids: Chemistry and Pharmacology, Volume 2, Elsevier, 2008, pp. 1-37. (ScienceDirect) View Source
